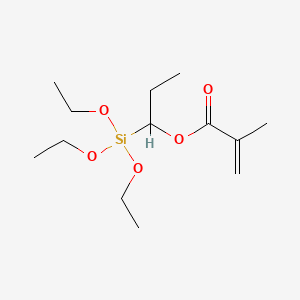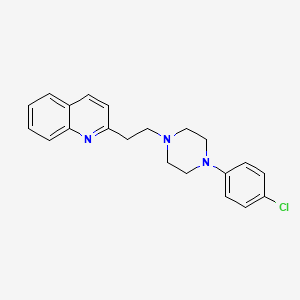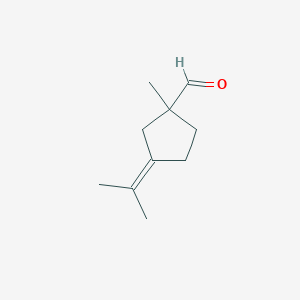
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cycloalkane derivative featuring a cyclopentane ring substituted with a methyl group, a propan-2-ylidene group, and an aldehyde functional group
Métodos De Preparación
The synthesis of 1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via aldol condensation, followed by dehydration to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of specific catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or hydrazines to form imines or hydrazones, respectively.
Aplicaciones Científicas De Investigación
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity or altering their function. This reactivity is exploited in various biochemical assays and drug design strategies.
Comparación Con Compuestos Similares
1-Methyl-3-(propan-2-ylidene)cyclopentane-1-carbaldehyde can be compared with other cyclopentane derivatives, such as:
Cyclopentane-1-carbaldehyde: Lacks the methyl
Propiedades
Número CAS |
59514-64-6 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-methyl-3-propan-2-ylidenecyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-5-10(3,6-9)7-11/h7H,4-6H2,1-3H3 |
Clave InChI |
SUDMRCSRDQRMEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCC(C1)(C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)
![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)

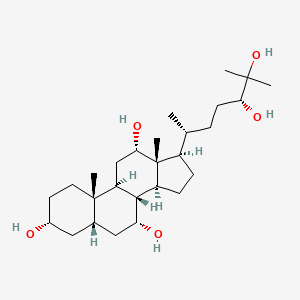
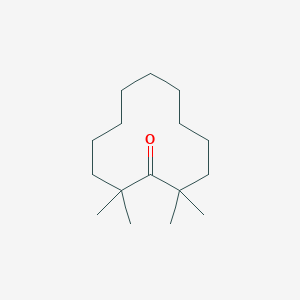
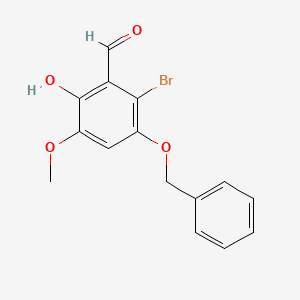
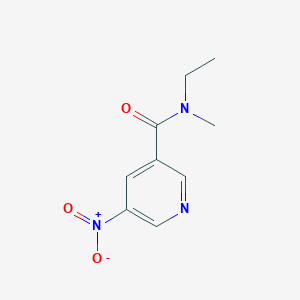
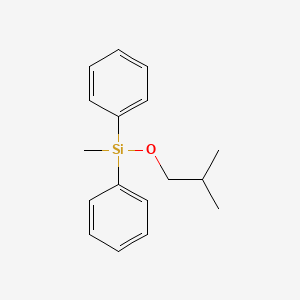
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
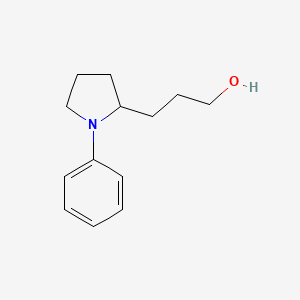
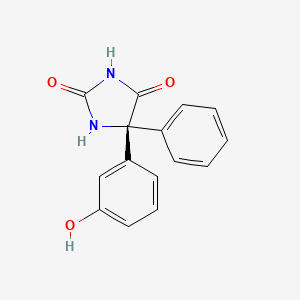
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
